molecular formula C11H14F6N4O2 B11658060 N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B11658060
M. Wt: 348.24 g/mol
InChI Key: QTJPMFLXDKKYPP-UHFFFAOYSA-N
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Description

N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with tert-butyl and trifluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions: The tert-butyl and trifluoroethoxy groups are introduced through nucleophilic substitution reactions. For example, tert-butylamine and 2,2,2-trifluoroethanol can be used as nucleophiles to replace the chlorine atoms on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the triazine ring.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazine ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4,6-dimethoxy-1,3,5-triazin-2-amine: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

    N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine: Contains chlorine atoms instead of trifluoroethoxy groups.

Uniqueness

N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F6N4O2

Molecular Weight

348.24 g/mol

IUPAC Name

N-tert-butyl-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H14F6N4O2/c1-9(2,3)21-6-18-7(22-4-10(12,13)14)20-8(19-6)23-5-11(15,16)17/h4-5H2,1-3H3,(H,18,19,20,21)

InChI Key

QTJPMFLXDKKYPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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